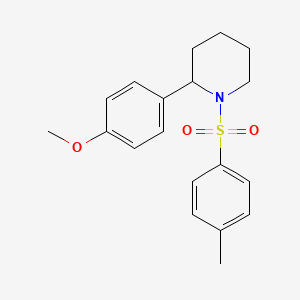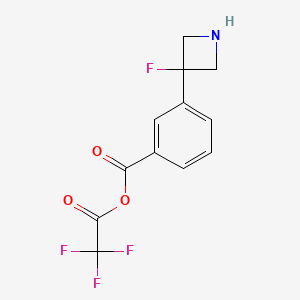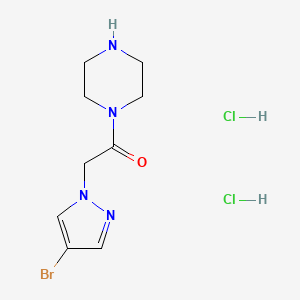![molecular formula C18H17NO3 B11816917 2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)
2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a tert-butyl group attached to the phenyl ring and a carboxylic acid group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The reaction is typically carried out under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
-
Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzoxazole intermediate with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base, such as sodium hydroxide, under high-pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
-
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group or other substituents on the phenyl ring can be replaced by other functional groups using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with the carboxylic acid group reduced to an alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(4-(tert-Butyl)phenyl)benzoxazole: Lacks the carboxylic acid group, which may result in different chemical and biological properties.
2-(4-(tert-Butyl)phenyl)benzo[d]thiazole-5-carboxylic acid:
2-(4-(tert-Butyl)phenyl)benzo[d]imidazole-5-carboxylic acid: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring, which may affect its chemical and biological properties.
Uniqueness
2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of both the tert-butyl group and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c1-18(2,3)13-7-4-11(5-8-13)16-19-14-10-12(17(20)21)6-9-15(14)22-16/h4-10H,1-3H3,(H,20,21) |
InChI Key |
RIWJFUNGDDNAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)


![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)

![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)




